molecular formula C24H26N2O6S3 B2972594 Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) CAS No. 452366-14-2

Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate)

Cat. No.: B2972594
CAS No.: 452366-14-2
M. Wt: 534.66
InChI Key: QRNPHPIUZVNBBY-UHFFFAOYSA-N
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Description

Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is a bis-amide derivative featuring a central thiophene-2,5-dicarbonyl core linked to two 4,5-dimethylthiophene-3-carboxylate ester moieties via azanediyl bridges. This compound is structurally notable for its conjugated thiophene systems, which enhance electronic delocalization, and its ester/amide functionalities, which influence solubility and reactivity.

Properties

IUPAC Name

ethyl 2-[[5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S3/c1-7-31-23(29)17-11(3)13(5)33-21(17)25-19(27)15-9-10-16(35-15)20(28)26-22-18(24(30)32-8-2)12(4)14(6)34-22/h9-10H,7-8H2,1-6H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNPHPIUZVNBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of Diethyl 2,2’-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) can be influenced by environmental factors. For instance, the presence of other compounds in the system can affect its ability to form the desired MOFs. Furthermore, the compound displayed reusability for MB adsorption and detection of hydroxyl-substituted NACs.

Biological Activity

Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple thiophene rings and dicarbonyl functionalities. Its molecular formula is C26H30N2O6S2C_{26}H_{30}N_2O_6S_2, and it has a molecular weight of approximately 530.68 g/mol. The presence of thiophene rings contributes to its electronic properties, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can act against various bacterial strains, including drug-resistant pathogens. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) against different cancer cell lines remains to be fully elucidated.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl)) exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Anticancer Potential : In vitro studies on related thiophene compounds demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiophene derivatives is crucial for their therapeutic application. Studies suggest that these compounds may exhibit moderate bioavailability and are metabolized by liver enzymes. Toxicological assessments indicate that while some derivatives show low toxicity profiles at therapeutic doses, further studies are needed to evaluate long-term safety .

Data Table: Biological Activities of Thiophene Derivatives

Activity Compound Target Organism/Cell Line IC50/MIC (µg/mL) Reference
AntimicrobialDiethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))Staphylococcus aureus64
AntimicrobialDiethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))Escherichia coli128
AnticancerRelated thiophene derivativeMCF-7 (breast cancer)30
AnticancerRelated thiophene derivativeHeLa (cervical cancer)25

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 3-Methyl-4-Phenylthieno[2,3-b]Thiophene-2,5-Dicarboxylate (Compound 1)

  • Structural Differences: Compound 1 lacks the azanediyl and amide linkages present in the target compound. Instead, it features a fused thieno[2,3-b]thiophene core with ester groups at positions 2 and 5 and methyl/phenyl substituents.
  • Synthesis : Prepared via literature methods involving esterification and cyclization reactions .
  • Spectroscopic Properties :
    • IR : Absorptions at 3,304–3,159 cm⁻¹ (NH₂/NH stretches in related bis-hydrazide derivatives) are absent in the target compound, which would instead show characteristic amide N-H stretches (~3,300 cm⁻¹) and ester C=O stretches (~1,715 cm⁻¹).
    • Mass Spec : Molecular ion peaks at m/z = 346 [M⁺] for bis-hydrazide derivatives (e.g., compound 2 in ) contrast with the higher molecular weight expected for the target compound due to its additional methyl and carboxylate groups .

Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate (Compound 1a)

  • Structural Differences : This compound contains a benzo[b]thiophene scaffold with hydroxyl and ketone groups, differing from the target compound’s thiophene-amide backbone.
  • Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O, a method distinct from the amide coupling used for the target compound .
  • Physical Properties :
    • Melting Point : 153–156°C (vs. likely lower solubility/m.p. for the target compound due to its ester/amide balance).
    • IR : Strong absorptions at 1,777 cm⁻¹ (acetyl C=O) and 1,715 cm⁻¹ (ester C=O), similar to the target’s ester groups but lacking amide bands .

Bis-Azo Compounds with S/SO₂ Bridges (e.g., Compound 2 in )

  • Structural Differences : These compounds utilize azo (-N=N-) and thiophenylene bridges instead of the target’s amide-linked thiophene system. For example, 2,2'-((thiobis(4,1-phenylene))bis(hydrazin-2-yl-1-ylidene))bis(5,5-dimethylcyclohexane-1,3-dione) features a sulfur-bridged bis-hydrazone structure.
  • Synthesis : Formed via coupling of 4,4'-thiodianiline with dimedone, highlighting divergent strategies (azo coupling vs. amide condensation) .
  • Electronic Properties : Azo groups confer strong chromophoric properties, whereas the target compound’s amide-thiophene system may exhibit enhanced π-conjugation and stability under thermal/UV stress .

Data Tables

Table 2: Spectroscopic and Physical Properties

Compound Name IR Key Bands (cm⁻¹) Mass Spec (m/z) Melting Point (°C)
Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) ~3,300 (N-H), ~1,715 (C=O) Not reported Not reported
Diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate ~1,715 (C=O) 346 [M⁺] Not reported
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate 1,777 (C=O), 1,715 (C=O) Not reported 153–156

Key Research Findings

  • Electronic Properties : The target compound’s amide-thiophene structure likely exhibits superior π-conjugation compared to azo or ester-based analogs, making it a candidate for organic electronic applications .
  • Reactivity : Hydrazide derivatives (e.g., compound 2 in ) are more reactive toward aldehydes, whereas the target compound’s amide groups may favor hydrolysis or nucleophilic substitution under acidic/basic conditions .
  • Stability : Benzo[b]thiophene derivatives with hydroxyl/ketone groups () are prone to oxidation, whereas the target compound’s methyl and ester substituents may enhance thermal stability .

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